2'-Deoxy-N2-Dimethylaminomethylene-Guanosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2'-Deoxy-N2-Dimethylaminomethylene-Guanosine involves the protection of exocyclic amino groups of guanosine, enabling its incorporation into oligoribonucleotides. The dimethylaminomethylene group serves as a protective group, which can be removed under mild conditions without affecting the 2'-protection group. This strategy facilitates the synthesis of biochemically active oligoribonucleotides, demonstrating a significant advance in the automated chemical synthesis of such molecules on a polymer-bound support, with coupling times reduced to two minutes and yields exceeding 98% (Ott et al., 1994).

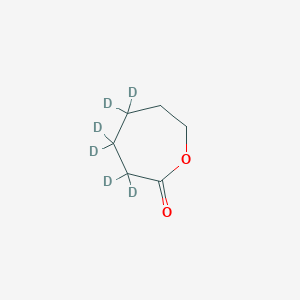

Molecular Structure Analysis

The molecular structure of 2'-Deoxy-N2-Dimethylaminomethylene-Guanosine is critical for its function and interaction with biological molecules. The presence of the dimethylaminomethylene group impacts the molecule's ability to form the expected secondary structures and to be recognized as a substrate in enzymatic reactions, which is essential for its utility in NMR structural investigations and further biological applications.

Chemical Reactions and Properties

The introduction of the dimethylaminomethylene group into guanosine significantly alters its chemical properties, enabling specific reactions that are crucial for the synthesis of oligoribonucleotides. This protective group is stable under conditions that allow for the methylation of the 2'-O group, indicating a level of chemical robustness and versatility in synthetic procedures (Mukobata et al., 2010).

Aplicaciones Científicas De Investigación

Enzymatic Formation and Importance in tRNA

One significant area of application is in the enzymatic formation of modified guanosines, such as N2,N2-dimethylguanosine, in eukaryotic transfer RNA (tRNA). These modifications are crucial for the proper function of tRNA, influencing its stability and interaction with other molecules during protein synthesis. The specific architectural elements of tRNA, such as base pairs in the D-stem and the size of the variable loop, play essential roles in the enzymatic modification processes. Modifications like N2,N2-dimethylguanosine are vital for the tRNA's ability to present guanosine in a favorable orientation for enzymatic reactions, highlighting the intricate relationship between tRNA structure and function (Edqvist, Straby, & Grosjean, 1995).

Role in Neuroprotection and Brain Disorders

Guanosine, the base component of the compound , has been explored for its neuroprotective potential in various brain disorders. Research has shown that guanosine can exert neurotrophic and neuroprotective effects, potentially preventing the deleterious consequences of conditions such as seizures, spinal cord injury, pain, mood disorders, and diseases related to aging like ischemia, Parkinson’s, and Alzheimer’s diseases. These effects are mediated through multiple mechanisms, including modulation of glutamatergic and adenosinergic systems, as well as interactions with calcium-activated potassium channels. Understanding the role of guanosine and its derivatives in the central nervous system (CNS) could pave the way for developing new therapeutic approaches for treating brain diseases (Lanznaster, Dal-Cim, Piermartiri, & Tasca, 2016).

Mecanismo De Acción

Target of Action

It is known that this compound is a biologically active molecule .

Biochemical Pathways

2’-Deoxy-N2-Dimethylaminomethylene-Guanosine is mainly used in biomedical research, especially in the study of protein formamidine modification and the role of 5’-methylhexylthionucleotide (5-methylthioadenosine) degradation pathway

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

It is mentioned that it may be a candidate compound for use as an anticancer and immunomodulator .

Action Environment

2’-Deoxy-N2-Dimethylaminomethylene-Guanosine is a relatively stable compound, but hydrolysis may occur under strong acid or alkali conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH.

Propiedades

IUPAC Name |

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/t7-,8+,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXECVVVXPHBGGX-DJLDLDEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654674 |

Source

|

| Record name | 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-N2-Dimethylaminomethylene-Guanosine | |

CAS RN |

17331-13-4 |

Source

|

| Record name | 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)

![6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144038.png)

![(3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1144043.png)

![3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144045.png)

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)